1-(2-Pyridin-4-ylazepan-1-yl)-2-pyridin-3-yloxypropan-1-one
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Overview
Description
1-(2-Pyridin-4-ylazepan-1-yl)-2-pyridin-3-yloxypropan-1-one is a heterocyclic compound that features a unique structure combining pyridine and azepane rings
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(2-Pyridin-4-ylazepan-1-yl)-2-pyridin-3-yloxypropan-1-one typically involves the following steps:
Formation of the Azepane Ring: The azepane ring can be synthesized through a cyclization reaction involving a suitable precursor, such as a linear amine or a haloalkane.
Attachment of Pyridine Rings: The pyridine rings are introduced through nucleophilic substitution reactions. This can involve the reaction of a pyridine derivative with the azepane ring under basic conditions.
Formation of the Propanone Linker: The final step involves the formation of the propanone linker, which can be achieved through a condensation reaction between the pyridine-azepane intermediate and a suitable carbonyl compound.
Industrial Production Methods: Industrial production of this compound may involve optimizing the reaction conditions to maximize yield and purity. This can include:
Catalysts: Using catalysts to enhance reaction rates.
Solvents: Selecting appropriate solvents to dissolve reactants and facilitate reactions.
Temperature and Pressure: Controlling temperature and pressure to optimize reaction conditions.
Chemical Reactions Analysis
Types of Reactions: 1-(2-Pyridin-4-ylazepan-1-yl)-2-pyridin-3-yloxypropan-1-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or ketones.
Reduction: Reduction reactions can convert the compound into alcohols or amines.
Substitution: Nucleophilic or electrophilic substitution reactions can introduce new functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like halogens, acids, or bases can facilitate substitution reactions.
Major Products:
Oxidation Products: Ketones or carboxylic acids.
Reduction Products: Alcohols or amines.
Substitution Products: Compounds with new functional groups, such as halides or ethers.
Scientific Research Applications
1-(2-Pyridin-4-ylazepan-1-yl)-2-pyridin-3-yloxypropan-1-one has several scientific research applications:
Medicinal Chemistry: The compound can be used as a scaffold for designing new drugs, particularly those targeting neurological disorders.
Materials Science: It can be used in the development of new materials with specific electronic or optical properties.
Biological Studies: The compound can serve as a probe to study biological pathways and interactions.
Mechanism of Action
The mechanism of action of 1-(2-Pyridin-4-ylazepan-1-yl)-2-pyridin-3-yloxypropan-1-one involves its interaction with molecular targets, such as enzymes or receptors. The compound can bind to these targets and modulate their activity, leading to various biological effects. The specific pathways involved depend on the context of its application, such as inhibiting enzyme activity or altering receptor signaling.
Comparison with Similar Compounds
- 1-[(2S)-2-(pyridin-4-yl)azepan-1-yl]-2-(1H-1,2,3,4-tetrazol-1-yl)ethan-1-one
- (4S)-1-cyclopentyl-4-{[(2S)-2-(pyridin-4-yl)azepan-1-yl]carbonyl}pyrrolidin-2-one
Uniqueness: 1-(2-Pyridin-4-ylazepan-1-yl)-2-pyridin-3-yloxypropan-1-one is unique due to its specific combination of pyridine and azepane rings, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and development in various scientific fields.
Properties
IUPAC Name |
1-(2-pyridin-4-ylazepan-1-yl)-2-pyridin-3-yloxypropan-1-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23N3O2/c1-15(24-17-6-5-10-21-14-17)19(23)22-13-4-2-3-7-18(22)16-8-11-20-12-9-16/h5-6,8-12,14-15,18H,2-4,7,13H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OEGPTDOJGAXAAP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)N1CCCCCC1C2=CC=NC=C2)OC3=CN=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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